molecular formula C18H14BrNO3 B11348176 4-Bromophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate

4-Bromophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11348176
M. Wt: 372.2 g/mol
InChI Key: XFPXMPZJJPKUMW-UHFFFAOYSA-N
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Description

4-Bromophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate: is a heterocyclic compound with a fused oxazole ring and an ester functionality. Its chemical structure consists of a bromophenyl group (4-bromophenyl), a dimethylphenyl group (3,4-dimethylphenyl), and an oxazole ring (1,2-oxazole) bearing a carboxylate group. This compound has attracted attention due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 4-bromobenzaldehyde with 3,4-dimethylaniline to form an intermediate Schiff base. Subsequent cyclization with glyoxylic acid or its derivatives leads to the formation of the oxazole ring. Finally, esterification of the resulting oxazole carboxylic acid completes the synthesis.

Reaction Conditions: The reaction conditions may vary, but typically involve refluxing the reactants in suitable solvents (such as ethanol or acetic acid) with appropriate catalysts (e.g., acid or base). Precise reaction times and temperatures depend on the specific synthetic route chosen.

Industrial Production: While no large-scale industrial production methods are reported specifically for this compound, its synthesis can be adapted for larger-scale production using standard organic chemistry techniques.

Chemical Reactions Analysis

Reactivity: 4-Bromophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate can undergo various reactions:

    Oxidation: The bromine atom in the phenyl ring is susceptible to oxidation.

    Reduction: Reduction of the oxazole ring or the ester group is possible.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) or bromine in an organic solvent.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alcohols) under appropriate conditions.

Major Products: The major products depend on the specific reaction conditions. For example, reduction of the oxazole ring could yield a dihydro-oxazole derivative.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains to be fully elucidated. It likely interacts with specific molecular targets or pathways related to its observed activities.

Comparison with Similar Compounds

While no direct analogs of this specific compound are widely reported, its unique combination of bromophenyl, dimethylphenyl, and oxazole moieties sets it apart from other related structures.

Properties

Molecular Formula

C18H14BrNO3

Molecular Weight

372.2 g/mol

IUPAC Name

(4-bromophenyl) 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C18H14BrNO3/c1-11-3-4-13(9-12(11)2)17-10-16(20-23-17)18(21)22-15-7-5-14(19)6-8-15/h3-10H,1-2H3

InChI Key

XFPXMPZJJPKUMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)Br)C

Origin of Product

United States

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